molecular formula C26H23NO2 B4010673 5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

Cat. No. B4010673
M. Wt: 381.5 g/mol
InChI Key: CZCUILIEJKNUCD-UHFFFAOYSA-N
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Description

The compound falls under the broader category of azaspiro compounds, known for their unique structural features that combine cyclic and acyclic elements. These molecules have garnered interest for their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of azaspiro compounds often involves strategic cyclization and functionalization reactions. For instance, Hudnall et al. (2021) reported on the synthesis and structural determination of a related azaspiro compound, highlighting challenges in deprotonation to afford the corresponding carbene and the impact of steric hindrance on reactivity (Hudnall, Reinheimer, & Dorsey, 2021).

Molecular Structure Analysis

Molecular structure determination often utilizes X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the geometries and electronic structures of azaspiro compounds. For example, Samultceva et al. (2022) demonstrated the regio- and stereoselective synthesis of spirocycles, highlighting the role of molecular structure in dictating the outcomes of synthesis reactions (Samultceva, Dvorko, Shabalin, Ushakov, Vashchenko, Schmidt, & Trofimov, 2022).

Chemical Reactions and Properties

Azaspiro compounds participate in a variety of chemical reactions, reflecting their rich chemical properties. Reactions with nucleophiles, for instance, are common, revealing insights into the reactivity patterns of these molecules. Ogino, Yoshida, and Kozuka (1979) explored such reactions, shedding light on the mechanisms and outcomes (Ogino, Yoshida, & Kozuka, 1979).

properties

IUPAC Name

5-(3,4-dimethylphenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO2/c1-18-13-14-22(15-19(18)2)27-23(28)16-25(24(27)29)17-26(25,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUILIEJKNUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CC3(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 2
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 3
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 4
Reactant of Route 4
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 6
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

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